テナリシブ

説明

ホスホイノシチド3キナーゼは、T細胞の発生と活性化に重要な役割を果たし、多くの研究がホスホイノシチド3キナーゼ-AKT経路をT細胞リンパ腫における潜在的な治療標的として検証してきました .

2. 製法

テナリシブの合成には、中間体の調製とその後のカップリング反応を含む複数のステップが含まれます。合成経路は通常、以下のステップを含みます。

中間体の調製: 合成は、最終的な化合物を形成するためにさまざまな化学反応を受けさせるキーとなる中間体の調製から始まります。

カップリング反応: 中間体は、特定の試薬と条件を使用して結合され、目的の生成物が形成されます。

テナリシブの工業生産方法は、最終生成物の品質と純度を確保しながら、実験室規模の合成プロセスを拡大することを伴います。これには、反応条件の最適化、高品質な試薬の使用、厳格な品質管理措置の実施が含まれます。

科学的研究の応用

Tenalisib has shown promising activity in various scientific research applications, including:

Chemistry: Tenalisib is used as a tool compound to study the phosphoinositide 3-kinase-AKT pathway and its role in cellular processes.

Biology: In biological research, tenalisib is used to investigate the effects of phosphoinositide 3-kinase inhibition on T-cell development and activation.

作用機序

テナリシブは、ホスホイノシチド3キナーゼのデルタとガンマアイソフォームを選択的に阻害することによって効果を発揮します。この阻害は、T細胞の発生と活性化に不可欠なホスホイノシチド3キナーゼ-AKTシグナル伝達経路を破壊します。 テナリシブは、この経路を標的にすることで、アポトーシスを誘導し、癌細胞の増殖を阻害します . さらに、テナリシブは腫瘍微小環境を調節し、腫瘍関連マクロファージを、腫瘍促進性M2表現型から、抗腫瘍性M1表現型に再プログラムします .

6. 類似の化合物との比較

テナリシブは、ホスホイノシチド3キナーゼデルタとガンマアイソフォームの二重阻害における独自性により、他のホスホイノシチド3キナーゼ阻害剤とは異なります。類似の化合物には、以下が含まれます。

イデラリシブ: 慢性リンパ性白血病と濾胞性リンパ腫の治療に使用される選択的ホスホイノシチド3キナーゼデルタ阻害剤。

デュベリシブ: 慢性リンパ性白血病と小リンパ性リンパ腫の治療に使用される二重ホスホイノシチド3キナーゼデルタ/ガンマ阻害剤。

コパンリシブ: 再発性濾胞性リンパ腫の治療に使用される、複数のアイソフォームに対する活性を有するパンホスホイノシチド3キナーゼ阻害剤.

テナリシブは、ホスホイノシチド3キナーゼデルタとガンマの阻害の独自の組み合わせに加えて、塩誘導性キナーゼ3(SIK3)活性も備えており、差別化された安全性プロファイルと強化された治療の可能性を提供しています .

生化学分析

Biochemical Properties

Tenalisib: interacts with the PI3K-AKT pathway, a critical biochemical reaction in T-cell development and activation . It exhibits nano-molar inhibitory potency, indicating its strong interaction with the enzymes and proteins involved in this pathway .

Cellular Effects

Tenalisib: has shown promising efficacy in T-cell lymphoma with a distinct safety profile . It influences cell function by interacting with the PI3K-AKT pathway, impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of Tenalisib involves its role as a dual PI3K δ/γ inhibitor . It exerts its effects at the molecular level by binding to PI3K, inhibiting or activating enzymes, and causing changes in gene expression .

Temporal Effects in Laboratory Settings

The effects of Tenalisib Preliminary results of ongoing studies have demonstrated an acceptable safety profile with encouraging clinical activity in relapsed/refractory T-cell lymphoma .

Metabolic Pathways

Tenalisib: is involved in the PI3K-AKT metabolic pathway . It interacts with enzymes and cofactors in this pathway, potentially affecting metabolic flux or metabolite levels .

Transport and Distribution

The transport and distribution of Tenalisib Given its role as a PI3K inhibitor, it may interact with transporters or binding proteins involved in this pathway .

Subcellular Localization

The subcellular localization of Tenalisib is likely associated with the components of the PI3K-AKT pathway it interacts with .

準備方法

The synthesis of tenalisib involves multiple steps, including the preparation of intermediates and their subsequent coupling reactions. The synthetic route typically involves the following steps:

Preparation of Intermediates: The synthesis begins with the preparation of key intermediates, which are then subjected to various chemical reactions to form the final compound.

Coupling Reactions: The intermediates are coupled using specific reagents and conditions to form the desired product.

Purification: The final product is purified using techniques such as crystallization or chromatography to obtain tenalisib in its pure form.

Industrial production methods for tenalisib involve scaling up the laboratory synthesis process while ensuring the quality and purity of the final product. This includes optimizing reaction conditions, using high-quality reagents, and implementing stringent quality control measures.

化学反応の分析

テナリシブは、以下を含むさまざまな化学反応を受けます。

酸化: テナリシブは酸化反応を受ける可能性があり、過酸化水素や過マンガン酸カリウムなどの酸化剤の使用が含まれる場合があります。

還元: テナリシブの還元反応は、水素化ホウ素ナトリウムや水素化リチウムアルミニウムなどの還元剤を使用して実施できます。

これらの反応で使用される一般的な試薬と条件には、有機溶媒、触媒、制御された温度と圧力条件が含まれます。これらの反応から生成される主要な生成物は、使用される特定の試薬と条件によって異なります。

4. 科学研究アプリケーション

テナリシブは、以下を含むさまざまな科学研究アプリケーションで有望な活性を示しています。

化学: テナリシブは、ホスホイノシチド3キナーゼ-AKT経路とその細胞プロセスにおける役割を研究するためのツール化合物として使用されます。

生物学: 生物学研究では、テナリシブはホスホイノシチド3キナーゼ阻害がT細胞の発生と活性化に与える影響を調査するために使用されます。

医学: テナリシブは、再発性または難治性のT細胞リンパ腫の患者で臨床的活性を示しており、これらの疾患の潜在的な治療薬となっています.

類似化合物との比較

Tenalisib is unique in its dual inhibition of phosphoinositide 3-kinase delta and gamma isoforms, which distinguishes it from other phosphoinositide 3-kinase inhibitors. Similar compounds include:

Idelalisib: A selective phosphoinositide 3-kinase delta inhibitor used in the treatment of chronic lymphocytic leukemia and follicular lymphoma.

Duvelisib: A dual phosphoinositide 3-kinase delta/gamma inhibitor used for the treatment of chronic lymphocytic leukemia and small lymphocytic lymphoma.

Tenalisib’s unique combination of phosphoinositide 3-kinase delta and gamma inhibition, along with its additional salt-inducible kinase 3 (SIK3) activity, provides a differentiated safety profile and enhanced therapeutic potential .

特性

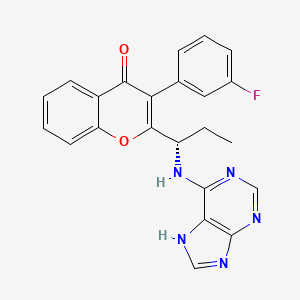

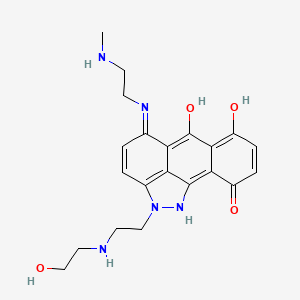

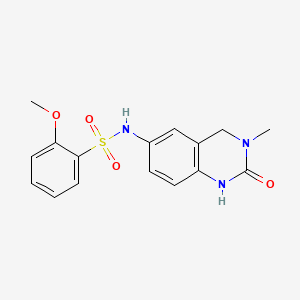

IUPAC Name |

3-(3-fluorophenyl)-2-[(1S)-1-(7H-purin-6-ylamino)propyl]chromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H18FN5O2/c1-2-16(29-23-19-22(26-11-25-19)27-12-28-23)21-18(13-6-5-7-14(24)10-13)20(30)15-8-3-4-9-17(15)31-21/h3-12,16H,2H2,1H3,(H2,25,26,27,28,29)/t16-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HDXDQPRPFRKGKZ-INIZCTEOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C1=C(C(=O)C2=CC=CC=C2O1)C3=CC(=CC=C3)F)NC4=NC=NC5=C4NC=N5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@@H](C1=C(C(=O)C2=CC=CC=C2O1)C3=CC(=CC=C3)F)NC4=NC=NC5=C4NC=N5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H18FN5O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

415.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1639417-53-0 | |

| Record name | Tenalisib [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1639417530 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tenalisib | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB15295 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | TENALISIB | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2261HH611H | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

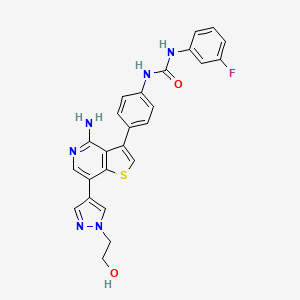

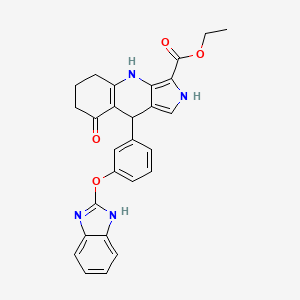

![(2R,3S)-1-[(7-methyl-2,3-dihydro-1H-inden-4-yl)oxy]-3-(propan-2-ylamino)butan-2-ol;hydrochloride](/img/structure/B612201.png)